molecular formula C14H12ClN B171237 p-Chlorobenzylidene-benzyl-amine CAS No. 13540-93-7

p-Chlorobenzylidene-benzyl-amine

Cat. No. B171237
CAS RN: 13540-93-7
M. Wt: 229.7 g/mol
InChI Key: BZBIJDZJMFLHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Chlorobenzylidene-benzyl-amine (p-CBBA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and methanol.

Mechanism Of Action

The mechanism of action of p-Chlorobenzylidene-benzyl-amine is not fully understood. However, it is believed that its antibacterial activity is due to its ability to disrupt the bacterial cell membrane, leading to cell death. p-Chlorobenzylidene-benzyl-amine has also been shown to inhibit the activity of certain enzymes that are essential for bacterial growth.

Biochemical And Physiological Effects

P-CBBA has been found to exhibit low toxicity and is considered safe for use in laboratory experiments. It has been shown to have minimal effects on the biochemical and physiological processes of cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of p-Chlorobenzylidene-benzyl-amine is its excellent charge transport properties, making it an ideal candidate for use in electronic devices. It is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, one of the limitations of p-Chlorobenzylidene-benzyl-amine is its limited solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short lifespan, which can limit its use in long-term experiments.

Future Directions

There are several future directions for research involving p-Chlorobenzylidene-benzyl-amine. One area of research that has gained significant attention is the development of p-Chlorobenzylidene-benzyl-amine-based materials for use in electronic devices. Researchers are also exploring the potential use of p-Chlorobenzylidene-benzyl-amine as a therapeutic agent for the treatment of bacterial infections.
Another area of research is the development of new synthetic methods for the preparation of p-Chlorobenzylidene-benzyl-amine. Researchers are also exploring the potential use of p-Chlorobenzylidene-benzyl-amine in the fabrication of other types of organic electronic devices, such as organic solar cells.
In conclusion, p-Chlorobenzylidene-benzyl-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its excellent charge transport properties and antibacterial activity make it an ideal candidate for use in electronic devices and as a therapeutic agent for the treatment of bacterial infections. Further research is needed to explore the full potential of p-Chlorobenzylidene-benzyl-amine and its derivatives.

Synthesis Methods

The synthesis of p-Chlorobenzylidene-benzyl-amine involves the condensation of p-chlorobenzaldehyde with benzylamine in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

P-CBBA has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of p-Chlorobenzylidene-benzyl-amine is in the field of organic electronics, where it is used as a material for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). p-Chlorobenzylidene-benzyl-amine exhibits excellent charge transport properties, making it an ideal candidate for use in electronic devices.
Another area of scientific research where p-Chlorobenzylidene-benzyl-amine has been studied is in the field of medicinal chemistry. p-Chlorobenzylidene-benzyl-amine has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has also been shown to possess antifungal and antiviral activity.

properties

CAS RN

13540-93-7

Product Name

p-Chlorobenzylidene-benzyl-amine

Molecular Formula

C14H12ClN

Molecular Weight

229.7 g/mol

IUPAC Name

N-benzyl-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C14H12ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,11H,10H2

InChI Key

BZBIJDZJMFLHDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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